molecular formula C7H8N4O2 B563439 Theobromine-d6 CAS No. 117490-40-1

Theobromine-d6

Cat. No.: B563439
CAS No.: 117490-40-1
M. Wt: 186.20 g/mol
InChI Key: YAPQBXQYLJRXSA-WFGJKAKNSA-N
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Description

Theobromine-d6 is a deuterium-labeled analog of theobromine, a methylxanthine alkaloid found in cocoa beans. This compound is primarily used as an internal standard for the quantification of theobromine by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. Theobromine itself is known for its diverse biological activities, including acting as an adenosine A1 receptor antagonist .

Biochemical Analysis

Biochemical Properties

Theobromine-d6, like its parent compound theobromine, interacts with various biomolecules. Its main mechanisms of action are the inhibition of phosphodiesterases and the blockade of adenosine receptors . These interactions influence many biochemical pathways involved in organism homeostasis .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to increase AMPK phosphorylation and inhibit adipocyte differentiation . It also reduces cellular oxidative stress and regulates gene expression . Furthermore, this compound has been found to have anti-inflammatory activity, which plays an important role in the therapeutic approach of COVID-19 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and blocks adenosine receptors . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .

Temporal Effects in Laboratory Settings

Theobromine, the parent compound, has been found to have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, theobromine has been found to reduce kidney hypertrophy and albuminuria in a spontaneously hypertensive rat model of streptozotocin-induced diabetes when administered at a dose of 5 mg/kg per day .

Metabolic Pathways

The metabolic pathways that this compound is involved in are similar to those of theobromine. Theobromine is known to inhibit adenosine receptor A1 (AR1) signaling .

Transport and Distribution

Theobromine, the parent compound, is known to be slightly water-soluble and more fat-soluble, which affects its distribution within the body .

Subcellular Localization

Theobromine, the parent compound, is known to affect various subcellular compartments due to its ability to inhibit phosphodiesterases and block adenosine receptors .

Preparation Methods

Theobromine-d6 can be synthesized through the methylation of 3-methyl xanthine disodium salt using dimethyl sulfate as a methylating agent in the presence of acetone as a solvent . This method involves reacting 3-methyl xanthine disodium salt with dimethyl sulfate under controlled conditions to achieve the desired deuterium-labeled product. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, focusing on maintaining high purity and isotopic enrichment.

Chemical Reactions Analysis

Theobromine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions involving this compound can yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Theobromine-d6 (CAS Number: 117490-40-1) is a deuterated form of theobromine, a methylxanthine alkaloid primarily found in cacao beans. This compound has garnered attention due to its diverse biological activities, which include effects on adenosine receptors, anti-inflammatory properties, and potential cardiovascular benefits. The deuterated version, this compound, is often used in pharmacokinetic studies and metabolic research due to its unique isotopic labeling.

  • Adenosine Receptor Modulation :
    • Theobromine acts as an antagonist at adenosine A1 receptors, which can influence various physiological processes such as neurotransmission and cardiovascular function .
    • It has been shown to inhibit the signaling pathways associated with these receptors, potentially leading to increased alertness and reduced fatigue.
  • Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) :
    • Research indicates that theobromine significantly inhibits PARP-1, a nuclear enzyme involved in DNA repair and cell death pathways. This inhibition has been linked to reduced inflammation in respiratory diseases and may play a role in cancer therapy by limiting tumor growth and metastasis .
  • Effects on Lipid Metabolism :
    • In vitro studies have demonstrated that Theobromine can decrease lipid accumulation in adipocytes by downregulating adipogenic genes such as PPARγ and C/EBPα. This suggests potential applications in obesity management .
  • Cardiovascular Benefits :
    • Clinical trials indicate that theobromine may increase HDL cholesterol levels while decreasing LDL cholesterol levels, contributing to cardiovascular health. These effects are thought to be independent of adenosine receptor blockade .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

  • Absorption and Bioavailability : Theobromine is rapidly absorbed with high bioavailability (approaching 100%) following oral administration. Studies show that plasma concentrations peak within 14-16 hours after ingestion .
  • Metabolism : The primary metabolites include 6-amino-5-(N-methylformylamino)-1-methyluracil and 3,7-dimethyluric acid. The metabolic pathway exhibits linear kinetics up to doses of 100 mg/kg in animal models .
  • Elimination Half-life : In rabbits, the elimination half-life ranges from 4.3 to 5.6 hours depending on the dose administered .

Study 1: Respiratory Health

A study investigated the effects of theobromine on lung inflammation caused by gamma-carrageenan in an animal model. Results showed significant reductions in inflammatory markers when treated with theobromine, indicating its potential utility in managing asthma symptoms .

Study 2: Obesity Management

In a controlled experiment involving rodents, the administration of theobromine resulted in lower body weights and reduced adipocyte size compared to control groups. These findings support its role in lipid metabolism modulation and weight management strategies .

Comparative Biological Activity Table

Biological ActivityTheobromineThis compound
Adenosine Receptor AntagonismYesYes
PARP-1 InhibitionYesYes
HDL Cholesterol IncreaseYesYes
Lipid Accumulation ReductionYesYes
Metabolic Half-life4.3-5.6 hoursSimilar

Properties

IUPAC Name

3,7-bis(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPQBXQYLJRXSA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703028
Record name 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117490-40-1
Record name 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117490-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117490-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
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